Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate
Description
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate is a halogenated ester featuring a propargyloxy backbone substituted with a 3,4-dichlorophenyl group. This compound has been studied primarily as an intermediate in pharmaceutical synthesis. The synthesis pathway involves starting materials such as 3,4-dichloroaniline and methacrylic acid, with the final product being a key intermediate in multi-step syntheses .
Properties
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGABMFFRVDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341695-66-6 | |
| Record name | methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate typically involves the reaction of 3,4-dichlorophenylacetylene with methyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3,4-dichlorophenyl)prop-2-ynoic acid.
Reduction: 3-(3,4-dichlorophenyl)prop-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-(3,4-Difluorophenyl)prop-2-ynoate
A direct structural analog, methyl 3-(3,4-difluorophenyl)prop-2-ynoate, replaces chlorine atoms with fluorine. While both compounds share a propargyl ester backbone, the electronegativity and steric effects of fluorine versus chlorine significantly alter physicochemical properties. For example, fluorinated derivatives generally exhibit lower lipophilicity compared to chlorinated analogs, which may impact bioavailability and metabolic stability .
Table 1: Comparison of Halogen-Substituted Propynoates
*LogP values inferred from structural analogs in and .
Dichlorophenyl-Containing Esters and Amides
Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)
This compound shares the 3,4-dichlorophenyl moiety but incorporates a thiazole-piperazine-urea scaffold. Compared to methyl propynoate, it demonstrates higher synthetic yields (87.0%) and a molecular mass of 548.1 Da . The structural complexity of 10g suggests enhanced target specificity, likely for receptor-binding applications, whereas methyl propynoate’s simpler structure prioritizes synthetic versatility.
3,4-Dichlorocinnamanilides
highlights 3,4-dichlorocinnamanilides as antimicrobial agents. These compounds exhibit submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with low cytotoxicity in mammalian cells . While methyl propynoate lacks direct antimicrobial data, its dichlorophenyl group may contribute to similar bioactivity profiles if functionalized appropriately.
Biological Activity
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate is a compound of growing interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article summarizes the key findings related to its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A methyl ester group
- A prop-2-ynoate backbone
- A 3,4-dichlorophenyl substituent
The presence of chlorine atoms enhances the compound's reactivity and biological activity, making it a subject of significant research interest.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can modulate various biochemical pathways.
- Cytotoxic Effects : Research indicates that it exhibits cytotoxic properties against various cancer cell lines. The mechanism is believed to involve induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |
| A549 (lung cancer) | 12.8 | Cell cycle arrest |
| HeLa (cervical cancer) | 10.5 | Disruption of metabolic pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, suggesting that structural modifications could enhance its anticancer properties .
Antimicrobial Studies
In antimicrobial assessments, this compound demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| P. aeruginosa | 64 |
| S. aureus | 16 |
These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how modifications affect reactivity and efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-chlorophenyl)prop-2-ynoate | Similar backbone with one chlorine | Different anticancer profile |
| Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate | Similar backbone with different chlorines | Variations in reactivity due to chlorine positioning |
| Methyl 3-(4-methoxyphenyl)prop-2-ynoate | Contains a methoxy group instead of chlorine | Potentially different solubility and reactivity |
These comparisons underscore the importance of specific substituents in enhancing or diminishing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
